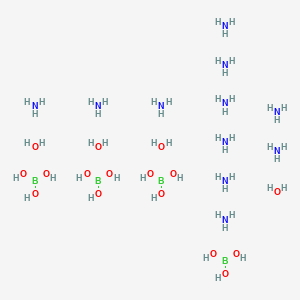

Azane;boric acid;tetrahydrate

Description

Contextualization of Azane (B13388619);boric acid;tetrahydrate within Ammonium (B1175870) Borate (B1201080) Systems

Ammonium borate systems are a subgroup of borate compounds where the cation is the ammonium ion (NH₄⁺). researchgate.net The ammonium ion is considered a "pseudo-alkali" cation and its presence introduces specific characteristics to the borate structure, including the potential for hydrogen bonding which influences the crystal lattice. researchgate.net The complexity of ammonium borate systems arises from the polymerization of borate anions. The degree of this polymerization often depends on the synthesis conditions and the ratio of boron oxide to the ammonium cation. mdpi.com

Formal Nomenclature and Advanced Chemical Representation of Azane;boric acid;tetrahydrate

The formal identification of a chemical compound is critical for unambiguous communication in scientific and industrial contexts. This compound is known by several systematic and common names, and is represented by various advanced chemical notations.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate. americanelements.com It is also commonly referred to as ammonium tetraborate (B1243019) tetrahydrate or ammonium biborate tetrahydrate. americanelements.com These identifiers are crucial for database searches and regulatory compliance.

Advanced chemical representations provide machine-readable formats for the compound's structure. These include the InChI (International Chemical Identifier) and SMILES (Simplified Molecular-Input Line-Entry System), which encode the atomic composition and connectivity.

| Identifier Type | Value | Source |

|---|---|---|

| IUPAC Name | azane;2-hydroxy-4-[(4-hydroxy-1,3,2,4-dioxadiboretan-2-yl)oxy]-1,3,2,4-dioxadiboretane;tetrahydrate | americanelements.com |

| Common Name | Ammonium tetraborate tetrahydrate | |

| Chemical Formula | (NH₄)₂B₄O₇·4H₂O | |

| Molecular Weight | 263.38 g/mol | americanelements.com |

| CAS Number | 12228-87-4 | |

| InChI | InChI=1S/B4H2O7.2H3N.4H2O/c5-1-7-3(8-1)11-4-9-2(6)10-4;;;;;;/h5-6H;21H3;41H2 | americanelements.com |

| InChIKey | QZNWNKFWDJRMLV-UHFFFAOYSA-N | americanelements.com |

| SMILES | B1(OB(O1)OB2OB(O2)O)O.N.N.O.O.O.O | americanelements.com |

Historical Development and Contemporary Significance of this compound in Materials Science and Chemical Synthesis

Borates have a long history of use in materials like glass and ceramics. businessresearchinsights.com The development of specific borate compounds like ammonium borates is tied to the advancement of industrial chemistry. The synthesis of ammonium tetraborate tetrahydrate is typically achieved through the reaction of boric acid with ammonium hydroxide (B78521) in an aqueous solution, followed by crystallization.

Historically, ammonium borates have been valued for specific properties that distinguish them from more common alkali metal borates like borax (B76245). A key advantage is that upon heating, they decompose into boric oxide and ammonia (B1221849), leaving no alkali metal residue. borax.comborax.com This property is particularly useful in applications where such residues would be detrimental, such as in the preparation of certain fluxes for welding or brazing non-ferrous metals and stainless steel, and in the manufacturing of specialized ceramics and glazes. borax.comborax.com

In contemporary materials science, this compound and related ammonium borates are significant for several applications:

Flame Retardants: Borates, in general, act as flame retardants by releasing water upon heating and forming a glassy char that insulates the material from combustion. businessresearchinsights.comborax.com Ammonium borates are used in flame-proofing formulations for cellulosic materials like wood and paper. borax.cometimaden.gov.tr

Electrolytic Capacitors: High-purity grades of ammonium borates are used in the formulation of electrolytes for electrolytic capacitors. borax.comborax.com They play a role in the formation of the thin oxide dielectric film on aluminum foil. borax.com

Chemical Synthesis: It serves as a boron source in the synthesis of other boron-containing compounds. For example, it can be a precursor for creating boron-nitrogen compounds, which are under investigation for applications like hydrogen storage. mdpi.com

Corrosion Inhibition: Like other borates, it is used in some water treatment formulations to protect ferrous metals from oxidation. chemiis.comborax.com

Overview of Current Research Landscape and Future Directions for this compound Studies

The current research landscape for borates is vibrant, driven by the quest for new materials with advanced optical, electronic, and catalytic properties. researchgate.netbusinessresearchinsights.com While much research focuses on novel anhydrous borates for applications like nonlinear optics, the fundamental chemistry of hydrated systems like this compound continues to be relevant. acs.orgacs.org

Future research directions involving ammonium borate systems are likely to focus on several key areas:

Advanced Materials Synthesis: The rational design of new borate materials is a major trend. acs.org Researchers are exploring methods like mild hydrothermal synthesis to create novel ammonium-containing borates with unique crystal structures and properties, such as deep-UV transparency. acs.orgresearchgate.net The role of factors like the hydroxyl-to-boron ratio in determining the dimensionality of the resulting borate anion framework is an active area of investigation. acs.org

Green Chemistry and Sustainability: There is a growing emphasis on developing more energy-efficient and environmentally friendly production processes for borates. businessresearchinsights.com Research into greener synthesis routes and the use of borates in sustainable technologies, such as renewable energy applications, is expanding. businessresearchinsights.com

Energy Applications: Boron-nitrogen compounds derived from precursors like ammonium borates are being studied for hydrogen storage. researchgate.net Ammonia borane (B79455) (H₃NBH₃) is a compound of significant interest, and understanding the chemistry of its hydrolysis by-products, which include ammonium borates, is crucial for developing viable recycling pathways. mdpi.commdpi.com

Photocatalysis: Borate-based materials are being explored as photocatalysts for applications such as water splitting to produce hydrogen. mdpi.com While current research focuses on various metal borates, the fundamental understanding of borate structural chemistry, including that of ammonium borates, could inform the design of new and more efficient photocatalytic systems. mdpi.com

The continued study of the structural chemistry, thermal behavior, and reactivity of compounds like this compound provides a crucial foundation for these emerging technological advancements. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

azane;boric acid;tetrahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4BH3O3.11H3N.4H2O/c4*2-1(3)4;;;;;;;;;;;;;;;/h4*2-4H;11*1H3;4*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWBJBPNCNBFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.N.N.N.N.N.N.N.N.N.N.N.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H53N11O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Azane;boric Acid;tetrahydrate

Stoichiometric Incorporation of Boric Acid and Ammonium (B1175870) Hydroxide (B78521) in Aqueous Solutions

5H₃BO₃ + NH₄OH + H₂O → NH₄B₅O₈·4H₂O

In a typical laboratory or industrial preparation, purified boric acid is slowly added to a solution of ammonium hydroxide with constant stirring. guidechem.com The reaction is managed to ensure the complete dissolution and reaction of the boric acid, leading to a clear solution from which the ammonium pentaborate tetrahydrate can be crystallized upon cooling. guidechem.com One described method involves adding 55 kg of purified boric acid to 49 kg of a 1:1 ammonia (B1221849) water solution, demonstrating a practical application of this stoichiometric approach. guidechem.com

Optimization of Reaction Parameters for Azane (B13388619);boric acid;tetrahydrate Synthesis

The yield and purity of the final product are highly dependent on the precise control of several reaction parameters. Key factors include temperature, pH, and the presence of impurities, all of which can influence the reaction kinetics and the crystallization process.

Temperature plays a critical role throughout the synthesis process. Initially, the reaction between boric acid and ammonium hydroxide is often controlled at a moderately elevated temperature to ensure the dissolution of reactants and facilitate the reaction. For instance, one method specifies maintaining the temperature at 35±2°C during the addition of boric acid. guidechem.com

Following the completion of the reaction, a controlled cooling process is essential for crystallization. The final product, ammonium pentaborate, is precipitated from the solution by lowering the temperature significantly. A specific protocol details cooling the reactor with cold water to below 15°C and allowing it to sit overnight at a controlled temperature of 12±2°C to maximize the formation of precipitate. guidechem.com The subsequent drying of the collected crystals is also temperature-sensitive; a temperature of 75°C is used to obtain the final, stable tetrahydrate product. guidechem.com The compound is stable up to approximately 110°C (230°F), beyond which it begins to lose its water of crystallization. borax.com

| Process Step | Temperature Range | Purpose |

|---|---|---|

| Boric Acid Addition | 35 ± 2°C | Facilitate reaction and dissolution |

| Crystallization | 12 ± 2°C | Induce precipitation and maximize yield |

| Drying | 75°C | Obtain final tetrahydrate product |

The pH of the aqueous solution is a determining factor in the speciation of polyborate anions. researchgate.net The formation of the pentaborate anion (B₅O₈⁻) specifically occurs within a particular pH range. In aqueous solutions, boric acid exists in equilibrium with various polyborate ions, and the relative concentration of these ions is pH-dependent. researchgate.net The synthesis from boric acid and a base like ammonium hydroxide inherently involves adjusting the pH to a level that favors the formation of the desired pentaborate structure. The addition of ammonia raises the pH of the boric acid solution, leading to the formation of tetrahedral borate (B1201080) units, which are essential building blocks of the pentaborate anion. researchgate.net While specific optimal pH values for ammonium pentaborate synthesis are not always explicitly stated in procedural literature, the use of ammonia water inherently creates the necessary alkaline conditions. guidechem.comrsc.org In a related synthesis, a pH of 9 was used for the reaction of boric acid with aqueous ammonia before further steps. rsc.org

The purity of the reactants is crucial for obtaining high-quality ammonium pentaborate, especially for applications like electrolytic capacitors where chemical purity is essential. borax.com The presence of metallic ion impurities, such as Ca(II), Pb(II), and Mg(II), can affect the crystallization process. researchgate.net Research on the nucleation kinetics of related ammonium borates shows that impurities can alter the metastable zone width (MZW), which is the region of supersaturation where spontaneous crystallization is unlikely. researchgate.net An increased MZW was observed with a higher concentration of impurities, indicating that impurities can inhibit nucleation. researchgate.net Furthermore, certain ions can affect the saturation temperature of the solution, which in turn influences the yield and crystallization point. researchgate.net For high-purity applications, it is often necessary to use purified boric acid as a starting material. guidechem.com

Exploration of Novel and Scalable Synthetic Routes for Azane;boric acid;tetrahydrate

Beyond the standard aqueous reaction, researchers have explored alternative synthetic routes. A solid-state synthesis method has been identified where ammonium pentaborate can be formed. It has been observed that ammonium octaborate forms spontaneously at room temperature in solid-state mixtures of ammonium tetraborate (B1243019) and ammonium pentaborate, highlighting the complex interplay and potential for interconversion between different ammonium borate species in the solid phase. nih.govresearchgate.net Additionally, solvothermal synthesis methods are being investigated to control the crystal growth process and potentially access novel properties of the material. researchgate.net These alternative routes are aimed at developing more efficient, scalable, and environmentally friendly processes.

Mechanistic Aspects of this compound Formation from Borax (B76245) and Related Boron Compounds

Ammonium pentaborate can also be synthesized using borax (sodium tetraborate) as the starting boron source. One method involves reacting borax with ammonium chloride in an aqueous solution. google.com In this process, the mixture is distilled to remove the ammonia formed during the reaction, after which ammonium pentaborate precipitates. google.com

Another approach involves reacting alkaline earth tetraborates with mineral acids (like hydrochloric, nitric, or sulfuric acid) in water to produce boric acid and the corresponding alkaline earth salt. google.com Subsequently, ammonia or ammonium hydroxide is added to this solution in a stoichiometric amount to form the ammonium pentaborate. google.com This method offers the advantage of producing solutions with little to no residual ammonia, which can be beneficial for certain applications. google.com It has been suggested that ammonium tetraborate may form as an intermediate product, which then transforms into the more stable ammonium pentaborate in the presence of water, releasing ammonia in the process. google.com

| Precursors | Methodology | Key Features |

|---|---|---|

| Boric Acid, Ammonium Hydroxide | Aqueous Reaction | Most common method, relies on temperature and pH control. wikipedia.orgguidechem.com |

| Borax, Ammonium Chloride | Aqueous Reaction & Distillation | Utilizes readily available borax. google.com |

| Alkaline Earth Tetraborates, Mineral Acid, Ammonia | Two-step Aqueous Reaction | Allows for control of residual ammonia. google.com |

| Ammonium Tetraborate, Ammonium Pentaborate | Solid-State Reaction | Forms related borate species under ambient conditions. nih.gov |

Crystallization Kinetics and Morphological Development of Azane;boric Acid;tetrahydrate

Determination and Analysis of Metastable Zone Width (MZW) for Azane (B13388619);boric acid;tetrahydrate Systems

The Metastable Zone Width (MZW) is a crucial parameter in crystallization, representing the region of supersaturation between the solubility curve and the point of spontaneous nucleation. The width of this zone is a measure of the solution's stability against nucleation and is influenced by various factors including cooling rate, temperature, and the presence of impurities. bch.roresearchgate.net

Supersaturation is the primary driving force for both nucleation and crystal growth. The crystal size distribution (CSD) and the final shape of the crystals are heavily dependent on the level of supersaturation in the solution. bch.roresearchgate.net Studies have shown that the induction period—the time elapsed before the first appearance of crystals—is a function of the supersaturation ratio. bch.ro As the supersaturation ratio increases, the rate of nucleation (J) also increases, indicating that the formation of new crystal nuclei is more favorable at higher levels of supersaturation. bch.ro This relationship is fundamental to controlling the initial phase of crystallization.

The cooling rate has a direct and significant impact on the MZW. Experimental studies conducted at various saturation temperatures (20°C, 33°C, 43°C, and 54°C) and different cooling rates (3, 5, 7, and 9 K/h) have demonstrated a linear relationship: the MZW increases as the cooling rate increases. bch.ro A wider MZW suggests a higher stability of the solution before nucleation begins. researchgate.net Interestingly, for a given cooling rate, the MZW does not appear to change significantly with an increase in the saturation temperature. researchgate.net

| Saturation Temperature (°C) | Cooling Rate (K/h) | Maximum Undercooling (ΔT_max, °C) |

|---|---|---|

| 33 | 3 | 4.5 |

| 5 | 5.8 | |

| 7 | 6.6 | |

| 9 | 7.2 |

The presence of ionic impurities in the crystallization solution can substantially alter the MZW. Research indicates that the MZW of Azane;boric acid;tetrahydrate aqueous solutions generally increases with higher concentrations of impurities such as Calcium (Ca(II)), Lead (Pb(II)), and Magnesium (Mg(II)) ions. bch.roresearchgate.net

These impurities also affect the saturation temperature. The presence of Ca(II) ions has been shown to increase the saturation temperature, while Pb(II) and Mg(II) ions tend to decrease it. bch.roresearchgate.net For instance, Mg(II) impurities can lower the saturation temperature from approximately 29.9°C to 29.3°C, while simultaneously widening the MZW by increasing the maximum allowable undercooling from 6.6°C to 9.0°C. bch.roresearchgate.net Similarly, the addition of Pb(II) ions in concentrations from 75 to 225 ppm increased the MZW from 6.6°C to 7.5°C. researchgate.net This demonstrates that impurities can be used to modify the stability of the solution and influence the onset of nucleation.

| Impurity | Concentration | Effect on T_sat | Effect on MZW (ΔT_max) |

|---|---|---|---|

| Ca(II) | Increasing | Increases (from 30°C to 45°C) researchgate.net | Increases bch.ro |

| Pb(II) | 75-225 ppm | Decreases bch.roresearchgate.net | Increases (from 6.6°C to 7.5°C) researchgate.net |

| Mg(II) | Not specified | Decreases (from 29.9°C to 29.3°C) bch.roresearchgate.net | Increases (from 6.6°C to 9.0°C) bch.roresearchgate.net |

Quantitative Analysis of Nucleation Rate Constants and Orders

The kinetics of nucleation can be described quantitatively by determining the nucleation rate order (n) and the nucleation rate constant (K). researchgate.net These parameters can be derived from experimental data by analyzing the relationship between the maximum undercooling (ΔT) and the cooling rate (β). researchgate.net Based on classical nucleation theory, the interfacial tension between the crystal and the solution is a key parameter. For the this compound system, the interfacial tension has been calculated to be 2.0892 mJ/m². bch.ro This value is critical for calculating the free energy of critical nucleus formation. As supersaturation increases, the calculated nucleation rate (J) increases, while the number of molecules required to form a critical nucleus decreases, confirming that nucleation is more easily initiated at higher supersaturations. bch.ro

Crystal Growth Mechanisms and Factors Influencing this compound Morphology

Following nucleation, the subsequent growth of the nuclei into larger crystals is the second major step in the crystallization process. bch.roresearchgate.net The final morphology, or habit, of the crystals is determined by the internal crystal structure as well as external factors like the growth rate, the solvent used, and the presence of impurities. uni-halle.de

Strategies for Control of Crystal Size, Distribution, and Habit in Unseeded Crystallizers

Effective control over the final crystal product in an unseeded crystallizer relies on manipulating the rates of nucleation and growth. bch.roresearchgate.net Several strategies can be employed to achieve the desired crystal size, distribution, and habit:

Supersaturation Control : As the primary driving force, precise control of supersaturation is the most critical strategy. By operating at different levels of supersaturation, the relative rates of nucleation and growth can be managed to target a specific crystal size distribution. bch.ro

Cooling Profile Management : Given the linear relationship between the cooling rate and the MZW, designing a specific cooling profile allows for dynamic control over the onset of nucleation and the rate of crystal growth throughout the process. bch.ro

Use of Additives/Impurities : The deliberate addition of specific impurities (e.g., Ca(II), Mg(II)) can be used to modify the MZW and saturation temperature. bch.roresearchgate.net This provides another lever to control nucleation kinetics and can also influence the crystal habit by altering the relative growth rates of different crystal faces. researchgate.netuni-halle.de

Temperature Control : Performing crystallization at elevated temperatures can improve crystal quality, such as transparency, by influencing the growth mechanism and kinetics. crystalls.info

By carefully managing these parameters, it is possible to steer the crystallization process of this compound toward a product with optimized physical characteristics.

Advanced Spectroscopic and Structural Elucidation of Azane;boric Acid;tetrahydrate

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for probing the molecular structure of ammonium (B1175870) tetraborate (B1243019) tetrahydrate. The spectra reveal the characteristic vibrational modes of the constituent functional groups, including the tetraborate anion, ammonium cation, and water molecules of hydration. researchgate.netjlu.edu.cn

The structure of the tetraborate anion (B₄O₇²⁻) contains both three-coordinate trigonal (BO₃) and four-coordinate tetrahedral (BO₄) boron atoms. researchgate.net These different coordination geometries give rise to distinct vibrational bands. FT-IR and Raman spectra of hydrated borates are complex but allow for the differentiation between triangular and tetrahedral boron units. researchgate.net

Key regions in the vibrational spectra include:

O-H and N-H Stretching: The region between 3600 and 3000 cm⁻¹ is characteristic of O-H stretching modes from water molecules and hydroxyl groups, as well as N-H stretching from the ammonium cations. researchgate.net

B-O Stretching: Asymmetric stretching modes of the trigonal boron units are typically observed between 1500 and 1300 cm⁻¹. researchgate.net The asymmetric stretching for tetrahedral boron clusters is found between approximately 1100 and 850 cm⁻¹. researchgate.net Symmetric stretching vibrations for trigonal boron are generally located between 950 and 850 cm⁻¹, while those for tetrahedral boron appear between 850 and 700 cm⁻¹. researchgate.net

Bending Modes: O-H in-plane bending modes are visible between 1300 and 1000 cm⁻¹. researchgate.net Bending modes of trigonal and tetrahedral boron are also observed at lower frequencies, with an intense Raman band around 620 cm⁻¹ being attributed to these vibrations in similar borate (B1201080) minerals. researchgate.netnih.gov

The table below summarizes the expected vibrational band assignments for ammonium tetraborate tetrahydrate based on general data for hydrated borates.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| O-H and N-H Stretching | 3600 - 3000 | FT-IR, Raman |

| B-O Asymmetric Stretching (Trigonal) | 1500 - 1300 | FT-IR |

| B-O-H In-plane Bending | 1300 - 1000 | Raman |

| B-O Asymmetric Stretching (Tetrahedral) | 1100 - 850 | FT-IR |

| B-O Symmetric Stretching (Trigonal) | 950 - 850 | FT-IR, Raman |

| B-O Symmetric Stretching (Tetrahedral) | 850 - 700 | FT-IR, Raman |

| B-O Bending Modes | ~620 | Raman |

Data synthesized from literature on various hydrated borates. researchgate.netnih.gov

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameter Determination

X-ray diffraction (XRD) is the definitive method for identifying the crystalline phase and determining the lattice parameters of solid materials. For ammonium tetraborate tetrahydrate, XRD analysis confirms its crystalline nature. researchgate.net Studies have shown that the compound crystallizes in the tetragonal system. crystalls.info This crystal system is characterized by three axes at right angles, two of which are equal in length (a and b) while the third (c) is different.

The lattice parameters define the size and shape of the unit cell, the fundamental repeating unit of a crystal. The known crystallographic data for ammonium tetraborate tetrahydrate are presented below.

| Crystal System | Lattice Angles |

| Tetragonal | α = 90°, β = 90°, γ = 90° |

Source: Crystal growing wiki. crystalls.info

XRD patterns serve as a unique "fingerprint" for a crystalline compound, allowing for its identification in mixtures and for the confirmation of phase purity after synthesis. researchgate.net

Thermal Analysis Techniques (TG/DTA) for Dehydration and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition behavior of ammonium tetraborate tetrahydrate. These analyses reveal that the compound decomposes in a multi-step process upon heating. researchgate.net

The decomposition pathway involves two primary stages: dehydration (loss of water molecules) followed by deamination (loss of ammonia). researchgate.net

Dehydration: The first stage of decomposition corresponds to the loss of the four molecules of water of crystallization. This process occurs at relatively low temperatures, with DTA curves showing a broad endothermic peak beginning around 70°C and centered at approximately 110°C, extending up to 250°C. researchgate.net

Deamination: The second major stage involves the decomposition of the ammonium tetraborate structure itself, releasing ammonia (B1221849) gas. This deamination step occurs at higher temperatures, typically in the range of 310-335°C. researchgate.net

The table below summarizes the key thermal events during the decomposition of ammonium tetraborate tetrahydrate.

| Temperature Range | Peak Temperature (DTA) | Mass Loss | Process |

| 70 - 250°C | ~110°C (endothermic) | Corresponds to 4 H₂O | Dehydration |

| 310 - 335°C | - | Corresponds to 2 NH₃ | Deamination |

Data sourced from studies on the thermal decomposition of ammonium tetraborate (ATB). researchgate.net

Temperature-Programmed Desorption Mass Spectrometry (TPD-MS) for Gaseous Product Analysis during Thermal Transformations

Temperature-Programmed Desorption Mass Spectrometry (TPD-MS) is a technique used to analyze the gaseous products evolved during the controlled heating of a sample. It is often coupled with thermal analysis methods like TG/DTA to identify the specific molecules being released at each stage of decomposition. core.ac.uk

For ammonium tetraborate tetrahydrate, TPD-MS analysis would confirm the nature of the evolved species during the thermal events observed by TG/DTA. The expected gaseous products are water (H₂O) and ammonia (NH₃). researchgate.netresearchgate.net

During the first decomposition stage (70-250°C), the mass spectrometer would detect a significant signal corresponding to the mass-to-charge ratio (m/z) of water (m/z = 18). core.ac.uk

In the second decomposition stage (310-335°C), a prominent signal for ammonia (m/z = 17) would be detected. core.ac.uk

This analysis provides direct evidence for the proposed dehydration and deamination pathways. In studies of similar ammonium-containing compounds, TPD-MS has been essential for identifying all gaseous by-products, including potential trace impurities or side-reaction products. seku.ac.kenih.gov

The correlation between thermal analysis and evolved gas analysis is summarized below.

| Thermal Event (TG/DTA) | Temperature Range | Evolved Gaseous Product (TPD-MS) |

| Dehydration | 70 - 250°C | Water (H₂O) |

| Deamination | 310 - 335°C | Ammonia (NH₃) |

Based on the decomposition pathways identified by TG/DTA. researchgate.netcore.ac.uk

Chemical Reactivity and Mechanistic Investigations Involving Azane;boric Acid;tetrahydrate

Thermal Dehydrogenation Processes and Hydrogen Storage Applications

The primary application investigated for the azane (B13388619);boric acid;tetrahydrate system is its ability to enhance the release of hydrogen from ammonia (B1221849) borane (B79455) (AB) through thermolysis. Neat ammonia borane requires relatively high temperatures for hydrogen release and often produces undesirable byproducts. rsc.org The addition of boric acid and the presence of water significantly alter the reaction pathway, making it more suitable for practical applications like proton exchange membrane (PEM) fuel cells. researchgate.netscientific.net

Research has demonstrated that boric acid acts as an effective additive to lower the onset temperature and improve the kinetics of hydrogen release from ammonia borane thermolysis. researchgate.net The mechanism involves the interaction of boric acid with water, which can be released from the boric acid itself upon gentle heating. This interaction leads to the formation of the tetrahydroxyborate ion, [B(OH)₄]⁻. researchgate.netresearchgate.net It is proposed that this tetrahydroxyborate ion functions as a Lewis acid, catalyzing the dehydrogenation of ammonia borane. researchgate.net This catalytic action effectively reduces the first-level dehydrogenation temperature of ammonia borane to approximately 85°C, which aligns with the operating temperatures of PEM fuel cells. scientific.net

The mass ratio of ammonia borane to boric acid is a key factor in optimizing the dehydrogenation process. By adjusting this ratio, the onset temperature for thermolysis can be further reduced. For instance, a mass ratio of 3:1 (ammonia borane to boric acid) can lower the onset temperature to approximately 60°C. scientific.net

| Ammonia Borane : Boric Acid (Mass Ratio) | Dehydrogenation Onset Temperature (°C) | Operating Temperature (°C) | Overall H₂ Yield (wt%) | Reference |

|---|---|---|---|---|

| Not Specified (Additive) | ~85 | 85 | 11.5 | researchgate.net |

| 3:1 | ~60 | - | - | scientific.net |

Following the thermal dehydrogenation of the ammonia borane and boric acid mixture, the remaining solid byproduct, or "spent fuel," has been analyzed. Characterization of this material has identified it as a polyborazylene-like species. researchgate.net The thermal decomposition of ammonia borane typically proceeds through the formation of polyaminoborane ((NH₂BH₂)n) and then polyiminoborane ((NHBH)n), which are polymeric materials that can further cross-link to form complex B-N-H networks like polyborazylene. sigmaaldrich.com

A significant challenge in the thermolysis of ammonia borane is the concurrent release of small amounts of ammonia (NH₃), which can poison PEM fuel cell catalysts. The use of boric acid as an additive has proven to be an effective strategy for mitigating this issue. In studies of the boric acid-catalyzed dehydrogenation, only trace amounts of ammonia, in the range of 20–30 ppm, were detected in the released gas stream. researchgate.net This suggests that the modified reaction pathway catalyzed by the tetrahydroxyborate ion favors hydrogen release over the decomposition pathways that lead to significant ammonia formation.

Reactions with Other Boron Compounds and the Formation of Related Borate (B1201080) Structures

The interaction of the azane component (from ammonia borane) with boric acid and water can lead to the formation of various borate structures, particularly under conditions of hydrolysis. The hydrolysis of ammonia borane initially yields boric acid (B(OH)₃) and ammonium (B1175870) ions in an aqueous solution. researchgate.net The subsequent drying and crystallization of this hydrolysate can produce a range of ammonium borate compounds. The specific structure of the resulting borate depends on the conditions, such as temperature, under which the water is removed. researchgate.net

Identified solid-state products include ammonium tetraborate (B1243019) tetrahydrate ((NH₄)₂B₄O₇·4H₂O) and various ammonium pentaborates. researchgate.net Complete dehydration at higher temperatures (e.g., 500°C) results in the formation of boron trioxide (B₂O₃). researchgate.net These borate structures are composed of fundamental units of triangular BO₃ and tetrahedral BO₄, which can polymerize to form complex chains, sheets, or frameworks. fiveable.me

| Compound Name | Chemical Formula | Formation Condition | Reference |

|---|---|---|---|

| Boric Acid | B(OH)₃ or H₃BO₃ | In aqueous solution after hydrolysis | researchgate.net |

| Tetrahydroxyborate | [B(OH)₄]⁻ | In aqueous solution | researchgate.net |

| Ammonium tetraborate tetrahydrate | (NH₄)₂B₄O₇·4H₂O | Solid recovered after water extraction | researchgate.net |

| Ammonium pentaborates | e.g., (NH₄)B₅O₈·4H₂O | Solid recovered after water extraction | researchgate.net |

| Boron trioxide | B₂O₃ | Total dehydration at high temperature (~500°C) | researchgate.net |

Elucidation of Azane;boric acid;tetrahydrate's Role in Complexation and Coordination Chemistry

The term "this compound" describes a reactive system rather than a single, stable coordination complex. The coordination chemistry within this system is multifaceted. At its core, ammonia borane is itself a coordination compound, specifically a Lewis acid-base adduct formed via a dative bond between the Lewis acid borane (BH₃) and the Lewis base ammonia (NH₃). sigmaaldrich.comchemrevlett.com

The primary role of the boric acid component in this system's coordination chemistry is its transformation into the tetrahydroxyborate ion, [B(OH)₄]⁻. researchgate.net This anion is a key coordinating species that catalyzes the dehydrogenation reaction. Boron's ability to form coordination compounds with both nitrogen and oxygen is central to the system's reactivity. researchgate.net The formation of various polyborate anions in solution demonstrates the complex equilibria involving tetrahedrally and trigonally coordinated boron atoms. researchgate.netfiveable.me The interaction between the B-H bonds of ammonia borane and the catalytically active borate species facilitates the cleavage of B-H and N-H bonds, leading to the formation of H₂ and the polymeric B-N spent fuel.

Advanced Applications of Azane;boric Acid;tetrahydrate in Materials Science and Industrial Chemistry

Integration into Composite Material Formulations and Emulsion Systems

Ammonium (B1175870) pentaborate tetrahydrate is increasingly being integrated into advanced composite materials to enhance their functional properties. Its solubility in water and certain solvents allows for its incorporation into various formulations. guidechem.comnbinno.com In polymer composites, it can act as a multifunctional additive, contributing to flame retardancy and modifying mechanical characteristics. borax.com

Research has demonstrated the creation of novel supramolecular structures, such as polymer-inclusion compounds, where ammonium pentaborate forms a hydrogen-bonded framework that encapsulates polymer chains like poly(ethylene-glycol). This templating effect, analogous to the synthesis of zeolites, showcases its potential in designing new materials with tailored architectures and properties.

While direct, extensive research on its role as a primary stabilizer in emulsion systems is not widely documented, its utility in aqueous formulations for coatings and treatments is relevant. For instance, in water-repellent gypsum compositions, paraffin emulsions are prepared in the presence of a water-soluble alkali compound, a role that ammonium-based compounds can fulfill. google.com Furthermore, its application as a corrosion inhibitor in waterborne paint coatings highlights its compatibility and function within complex aqueous systems. borax.compaint.org

Efficacy as a Fire Retardant Component in Advanced Materials

One of the most significant industrial applications of ammonium pentaborate tetrahydrate is its role as a fire retardant. chemimpex.comchemicalbook.com It is incorporated into a diverse range of materials to enhance their resistance to fire and combustion. chemimpex.com When exposed to high temperatures, the compound undergoes endothermic decomposition, releasing water vapor and ammonia (B1221849), and forming a glassy film of boric oxide. borax.comfaa.gov This process has a multi-faceted fire-retardant effect: the release of water vapor cools the material and dilutes flammable gases, while the resulting glassy char creates an insulating barrier that shields the underlying material from heat and oxygen. borax.comacs.org

This charring action is particularly effective in cellulosic materials such as wood, paper, and insulation, where it alters the oxidation reactions to promote the formation of stable carbon residue instead of flammable volatile compounds. borax.com In the realm of advanced polymers, ammonium pentaborate is used as a flame retardant, spumific agent (a substance that helps to create a foam-like char), and char promoter in materials like epoxy, thermoplastic polyurethanes (TPU), and urethane foam. borax.com

The performance of borate-based fire retardants can be seen across various polymer systems, often working synergistically with other flame retardants to meet stringent fire safety standards like UL-94.

| Material Type | Application of Azane (B13388619);boric acid;tetrahydrate | Fire Retardant Mechanism |

| Cellulosic Materials | Insulation, Plywood, Paper, Cotton Batting | Promotes char formation, diverts decomposition to less flammable products. borax.comchemicalbook.com |

| Polymers (Epoxy, TPU) | Additive in polymer matrix | Acts as a spumific agent and char promoter. borax.com |

| Plastics & Textiles | Incorporated during manufacturing | Forms a protective, glassy barrier upon heating. chemimpex.com |

| Intumescent Coatings | Component of the coating formulation | Contributes to the swelling of the coating to form an insulating char layer. borax.com |

Application in Water-Resistant Gypsum Formulations

Boron compounds, particularly boric acid, are well-established additives in the manufacturing of gypsum wallboard. They contribute to the board's strength, facilitate a stronger bond between the gypsum core and the paper backing, and enhance fire resistance. However, the specific application of ammonium pentaborate tetrahydrate as a primary agent for imparting water resistance is not extensively documented in scientific literature.

Water-resistant gypsum boards, often called "green boards," typically achieve their hydrophobic properties through the addition of wax or silicone-based emulsions to the gypsum slurry. ghlplaster.com While ammonium compounds can be used as part of the emulsification process for these water-repellent additives, the primary role of borates like ammonium pentaborate in gypsum formulations is related to fire retardancy and mechanical strength rather than direct water repellency. google.com

Development and Performance in Multicolor Coating Materials

While there is limited specific information on the use of ammonium pentaborate tetrahydrate in multicolor coatings, its application in general industrial coatings is noted for several beneficial properties. As an additive in paint and coating formulations, it can serve as a fire retardant, contributing to the development of intumescent coatings that swell up when heated to protect the substrate underneath. borax.com

Furthermore, borates are recognized for their corrosion-inhibiting properties. borax.com They can be incorporated into protective coatings for ferrous metals to prevent oxidation. borax.com The use of organic corrosion inhibitors in conjunction with ammonium hydroxide (B78521) in waterborne acrylic paints has been shown to improve anticorrosion properties by promoting the formation of a passive layer on the metal surface. paint.org This suggests a role for ammonium-based borate (B1201080) compounds in functional coatings designed for metal protection.

Role in Inhibition of Coke Formation during Hydrocarbon Processing

In the petrochemical industry, the thermal cracking of hydrocarbons to produce olefins like ethylene is often hampered by the formation of coke deposits on the inner surfaces of furnace tubes. ulisboa.pt This coking significantly reduces thermal efficiency and necessitates costly downtime for decoking procedures.

| Parameter | Finding |

| Inhibitor Type | Boron compound (e.g., Ammonium Pentaborate) combined with a dihydroxybenzene compound. googleapis.com |

| Application | Added to hydrocarbon feedstock (e.g., ethane, propane, naphtha) in pyrolytic furnaces. googleapis.com |

| Mechanism | Passivates catalytic metal surfaces on furnace tubes, retarding coke formation. googleapis.com |

| Effective Temperature | Above 760°C (1400°F), where pyrolytic coking is prevalent. googleapis.com |

Precursor for the Production of Boron Oxide and Other Boron-Containing Compounds

Ammonium pentaborate tetrahydrate serves as a valuable precursor for the synthesis of other important boron compounds, most notably boric oxide (B₂O₃). borax.comguidechem.com Boric oxide is a key ingredient in the manufacture of specialty glasses, enamels, and ceramics. nbinno.com

The conversion is achieved through thermal decomposition. When heated, ammonium pentaborate tetrahydrate first undergoes dehydration, losing its water of crystallization. borax.comresearchgate.net At sufficiently high temperatures, it further decomposes to yield boric oxide and ammonia gas. borax.com This process provides a direct route to producing boric oxide from a stable, solid precursor. researchgate.net

The thermal decomposition process occurs in distinct steps:

Dehydration: The initial loss of water molecules occurs at temperatures around 110°C. borax.com

Deamination and Conversion: Further heating leads to the release of ammonia and the formation of boric oxide. This deamination step occurs at higher temperatures, typically between 310-335°C. researchgate.net

Research has also explored the use of related pentaborate compounds as precursors for synthesizing non-oxide boron materials, such as hexagonal boron nitride (h-BN), a ceramic with valuable thermal and electronic properties. researchgate.net

Utilization in Micronized Wood Preservative Systems

Borates have a long history of use as effective wood preservatives due to their broad-spectrum efficacy against fungi and insects. squarespace.com Modern wood preservation techniques increasingly utilize micronized or nano-particle-based systems to improve the penetration and fixation of biocides in the wood structure.

Micronized wood preservatives often consist of finely ground particles of a primary biocide, such as copper carbonate, suspended in an aqueous solution with the help of dispersants. google.comwoodpreservation.ca These formulations frequently include co-biocides to provide protection against copper-tolerant organisms. Given the well-established synergistic relationship between copper and borate compounds in wood preservation, ammonium pentaborate is a suitable candidate for inclusion in such advanced formulations. squarespace.com

While the copper particles provide robust protection, the high solubility and diffusibility of borates like ammonium pentaborate can offer deeper penetration into the wood structure, providing more thorough protection, especially in the early stages after treatment before the primary biocide is fully fixed.

Future Research Directions and Emerging Trends for Azane;boric Acid;tetrahydrate

Development of Novel and Energy-Efficient Synthesis Techniques

Future research will likely focus on moving beyond traditional synthesis methods towards more sustainable and energy-efficient techniques. Conventional approaches for producing boron compounds often rely on energy-intensive processes involving the leaching of minerals like colemanite with acids such as sulfuric acid tandfonline.comresearchgate.net. The development of novel synthesis routes for azane (B13388619);boric acid;tetrahydrate could significantly reduce the environmental footprint and production costs.

Key areas for exploration include:

Mechanochemistry: Solid-state reactions induced by mechanical force (e.g., ball milling) could offer a solvent-free, low-temperature pathway to the adduct, minimizing waste and energy consumption.

Sonochemistry: The use of ultrasound to drive the chemical reaction between boric acid and ammonia (B1221849) in an aqueous solution could enhance reaction rates and yields at lower temperatures.

Microwave-Assisted Synthesis: This technique can rapidly and uniformly heat reactants, potentially shortening reaction times from hours to minutes and improving energy efficiency compared to conventional heating.

Catalytic Approaches: While boric acid itself is often used as a catalyst in organic reactions researchgate.net, research into catalysts that could facilitate the formation of the azane-boric acid bond under mild conditions is a promising avenue.

Table 1: Comparison of Potential Synthesis Techniques for Azane;boric acid;tetrahydrate

| Technique | Principle | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional Aqueous Reaction | Dissolving boric acid and ammonia in water and allowing crystallization. | Simple setup, well-understood chemistry. | Optimization of stoichiometry, temperature, and pH to control hydration state. |

| Mechanochemistry | Mechanical grinding of solid reactants to induce a chemical reaction. | Solvent-free, low energy, rapid reaction. | Investigating milling parameters (frequency, time) and scalability. |

| Sonochemistry | Use of high-frequency ultrasound to create acoustic cavitation. | Enhanced reaction rates, improved mixing, operation at ambient temperature. | Studying the effect of ultrasonic frequency and power on product formation and purity. |

| Microwave-Assisted Synthesis | Application of microwave radiation to heat reactants directly. | Drastic reduction in reaction time, energy efficiency, uniform heating. | Development of continuous-flow microwave reactors for large-scale production. |

Advanced Characterization and Application of Nano-Structured Forms of this compound

The synthesis and characterization of nano-structured forms of this compound could unlock novel properties and applications not seen in the bulk material. Boron-based nanomaterials, including nanoparticles and nanotubes, have demonstrated significant potential in fields like electronics, medicine, and energy storage mdpi.comresearchgate.net. Creating nano-forms of this adduct could lead to materials with enhanced thermal conductivity, improved mechanical strength when used as fillers in composites, or unique catalytic activity.

Future research should focus on:

Controlled Synthesis: Developing methods like hydrothermal synthesis, microemulsion techniques, or laser ablation in liquids to produce nanoparticles with controlled size, shape, and crystallinity.

Advanced Characterization: Employing a suite of high-resolution techniques to understand the structure and properties of the nanomaterials. This includes Transmission Electron Microscopy (TEM) for morphology, X-ray Diffraction (XRD) for crystal structure, and Dynamic Light Scattering (DLS) for size distribution in suspensions.

Potential Applications: Investigating the use of these nanostructures as flame retardants in polymers, precursors for the synthesis of boron nitride nanosheets, or as agents to improve the optical properties of materials researchgate.netmdpi.com. The high surface area of nanoparticles could also be explored for applications in gas sorption or catalysis.

Table 2: Characterization Techniques for Nano-Structured this compound

| Technique | Abbreviation | Information Provided |

|---|---|---|

| Transmission Electron Microscopy | TEM | Particle size, shape, and morphology. |

| Scanning Electron Microscopy | SEM | Surface topography and composition. |

| X-ray Diffraction | XRD | Crystalline structure, phase purity, and crystallite size. |

| Dynamic Light Scattering | DLS | Particle size distribution in a liquid suspension. |

| Fourier-Transform Infrared Spectroscopy | FTIR | Identification of chemical bonds and functional groups. |

Expansion of this compound Applications in Emerging Technologies

The unique combination of boron and nitrogen in the azane;boric acid adduct suggests a range of potential applications in emerging technologies, particularly in the energy sector. Boron compounds are known for their versatility in energy-related processes, from hydrogen storage to electronics nih.govresearchgate.net.

Promising areas for future application-oriented research include:

Hydrogen Storage: The B-N linkage is central to compounds like ammonia borane (B79455), which are investigated for chemical hydrogen storage. This compound could be studied as a potential solid-state hydrogen carrier, releasing hydrogen upon controlled heating.

Precursor for Advanced Ceramics: The compound could serve as a single-source precursor for the synthesis of boron nitride (BN). Thermal decomposition of the adduct under an inert atmosphere might provide a low-temperature route to BN powders, coatings, or nanostructures, which are valued for their high thermal conductivity and electrical insulation nanografi.com.

Neutron Shielding: Boron-10 has a large neutron absorption cross-section, making boron compounds effective for radiation shielding, particularly in the nuclear industry redox.com. The hydrogen and nitrogen content in the azane adduct could further enhance its shielding properties against a spectrum of radiation.

Green Technologies: Boric acid is a component in the manufacturing of borosilicate glass used for solar panels and in the production of powerful permanent magnets for wind turbines and electric vehicles innovationnewsnetwork.com. Research could explore if adducts like this compound offer processing advantages or enhanced properties for these applications.

Computational Modeling and Theoretical Predictions of Structure, Reactivity, and Crystallization Behavior

Computational chemistry offers powerful tools to predict and understand the properties of new materials before extensive experimental work is undertaken. For this compound, theoretical studies can provide fundamental insights into its structure, stability, and potential behavior. Detailed computational studies have already been performed on related B-N Lewis adducts, providing a framework for investigating this hydrated complex nih.gov.

Future computational research should prioritize:

Structural Prediction: Using methods like Density Functional Theory (DFT) to determine the most stable geometric arrangement of the boric acid, ammonia, and water molecules, including the intricate hydrogen bonding network.

Reactivity and Reaction Mechanisms: Modeling potential reaction pathways, such as thermal decomposition to release hydrogen or water, and predicting the energy barriers for these processes. This can guide the design of experiments for applications like hydrogen storage or as a BN precursor.

Crystallization Simulation: Employing molecular dynamics (MD) simulations to model the crystallization process from an aqueous solution. This can help understand how factors like temperature and concentration influence the crystal structure and the incorporation of water molecules, building on experimental studies of boric acid crystallization jproeng.com.

Spectroscopic Analysis: Calculating theoretical vibrational (IR, Raman) and NMR spectra to aid in the experimental characterization and identification of the compound.

Sustainable Production Methodologies and Environmental Remediation Strategies for Boron Compounds

As the use of boron compounds expands, developing sustainable production methods and effective environmental remediation strategies becomes increasingly critical. The environmental impact of boron extraction and processing, including habitat disruption and waste generation, necessitates greener approaches boricacid.net.

Key future trends in this area involve:

Sustainable Production: Research into closed-loop manufacturing processes that minimize waste and energy consumption is crucial innovationnewsnetwork.com. This includes exploring the use of unconventional boron sources like geothermal brines and developing synthesis routes that utilize renewable reagents and solvents boricacid.net. A life cycle assessment for the production of this compound would be essential to validate its "green" credentials.

Environmental Remediation: Boron can be toxic to some crops and aquatic life at elevated concentrations, making the treatment of boron-containing wastewater a priority nih.gov. Future research could investigate the efficacy of boron-selective ion exchange resins, advanced membrane filtration, and electrocoagulation for removing the azane;boric acid complex from industrial effluents uky.edu.

Phytoremediation: The use of specific plants to extract boron from contaminated soil and water is an emerging, low-cost remediation strategy vetiver.org. Studies could assess the potential of hyper-accumulating plants to remediate sites contaminated with soluble boron compounds, including this adduct.

Table 3: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Azane | NH₃ |

| Boric Acid | H₃BO₃ |

| Ammonia Borane | NH₃BH₃ |

| Boron Nitride | BN |

| Boron Carbide | B₄C |

| Colemanite | Ca₂B₆O₁₁·5H₂O |

Q & A

Q. What are the established methods for synthesizing disodium octaborate tetrahydrate (DOT) from boric acid, and how do reaction conditions influence product purity?

DOT is synthesized by reacting boric acid (H₃BO₃) with sodium hydroxide (NaOH) under controlled dehydration. A two-step process is commonly employed:

Neutralization : H₃BO₃ reacts with NaOH to form sodium metaborate (NaBO₂).

Polymerization : Excess boric acid is added to NaBO₂ under heating (80–100°C) to form Na₂B₈O₁₃·4H₂O (DOT).

Key factors include temperature (optimal 95°C), molar ratios (boric acid:sodium hydroxide ≈ 4:1), and pH control (9–10). Impurities like sodium sulfate may arise if sulfuric acid is used in precursor steps .

Q. Which analytical techniques are most effective for characterizing tetrahydrate borate compounds, and how are they validated?

- X-ray Diffraction (XRD) : Determines crystalline structure and hydration states (e.g., distinguishing DOT from decahydrate borax) .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies trace boron isotopes (e.g., ¹⁰B enrichment in absorption studies) with sensitivity <0.1 ppm .

- Thermogravimetric Analysis (TGA) : Measures dehydration profiles to confirm tetrahydrate stoichiometry .

Validation requires cross-referencing with pharmacopeial standards (e.g., USP) and reproducibility across triplicate trials .

Q. How are tetrahydrate borates applied in wood preservation, and what mechanisms explain their antifungal activity?

DOT and sodium perborate tetrahydrate (SPT) diffuse into wood sapwood via aqueous solutions, forming boric acid (H₃BO₃) in situ. The antifungal action involves:

- Complexation : Boric acid binds to polyols (e.g., fungal cell wall carbohydrates), disrupting membrane integrity .

- pH Modulation : Borates elevate intracellular pH, inhibiting ATP synthesis .

Standard protocols use 10–15% aqueous DOT solutions, achieving 99% efficacy against Serpula lacrymans at 2.5% w/w retention .

Advanced Research Questions

Q. How do experimental variables (e.g., pH, temperature) lead to contradictions in reported antimicrobial MIC values for boric acid and DOT?

Studies report MICs for E. coli ranging from 0.77 mg/mL (boric acid) to 10.312 mg/mL (DOT) . Discrepancies arise from:

- Solubility : DOT’s lower solubility (15.1 g/100 mL at 20°C) limits bioavailability compared to boric acid .

- pH Dependency : Boric acid’s efficacy drops above pH 7 due to reduced undissociated H₃BO₃, which penetrates cell membranes .

- Biofilm Interference : Potassium metaborate inhibits C. albicans biofilms at 2.5 mg/mL, whereas boric acid requires higher concentrations (5 mg/mL) .

Table 1: MIC Variability Across Studies

| Compound | Organism | MIC (mg/mL) | pH | Source |

|---|---|---|---|---|

| Boric acid | S. aureus | 3.80 | 5.5 | |

| DOT | P. aeruginosa | 10.31 | 7.0 | |

| Sodium perborate | DMS-114 (SCLC) | 12.50 | 6.8 |

Q. What methodological considerations explain discrepancies between in vitro and in vivo percutaneous absorption rates of tetrahydrate borates?

Infinite-dose in vitro studies (1000 µL/cm²) overestimate absorption by 1000-fold compared to finite-dose in vivo models (2 µL/cm²). For boric acid:

Q. How do electric fields and surface charge dynamics influence the crystallization kinetics of sodium perborate tetrahydrate (SPT)?

SPT crystallization follows a dendritic growth pattern under electric fields (>50 V/cm), accelerating nucleation by 40% compared to static conditions. Surface charge distribution (zeta potential ≈ -25 mV) stabilizes colloidal precursors, reducing induction time from 120 to 75 minutes .

Q. What emerging applications of tetrahydrate borates in cancer research require further mechanistic exploration?

Sodium perborate tetrahydrate (SPT) shows unexplored potential in small-cell lung cancer (SCLC). In vitro, SPT induces apoptosis in DMS-114 cells at IC₅₀ = 12.5 mg/mL, possibly via ROS generation and DNA damage . Comparative studies with boric acid (IC₅₀ = 8.2 mg/mL) suggest structure-activity relationships dependent on peroxide release .

Q. Methodological Recommendations

- For reproducibility in synthesis: Use inert gas purging to prevent carbonate contamination during NaOH addition .

- In antimicrobial assays: Standardize pH (5.5–6.5) and pre-equilibrate compounds in test media for 24 hours .

- For crystallization studies: Employ polarized light microscopy to monitor real-time crystal growth under electric fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.